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Compound of Interest

Compound Name: DMT-dI

Cat. No.: B15588014

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of deuterated N,N-
dimethyltryptamine (D-DMT) and non-deuterated N,N-dimethyltryptamine (DMT), supported by
available experimental data. The primary focus is on how deuteration impacts the
pharmacokinetic and pharmacodynamic profiles, which are critical determinants of a drug's
therapeutic potential.

Executive Summary

Deuteration of N,N-dimethyltryptamine (DMT) is a strategic chemical modification designed to
improve its metabolic stability, thereby enhancing its pharmacokinetic profile for therapeutic
applications. Preclinical and early-phase clinical studies indicate that deuterated DMT, such as
CYBO004, exhibits a longer half-life, reduced clearance, and increased bioavailability compared
to its non-deuterated counterpart. This is achieved without significantly altering its fundamental
pharmacodynamic properties, namely its interaction with key serotonin receptors. The result is
a psychedelic experience with a more controlled and potentially extended duration, which may
offer therapeutic advantages in clinical settings.

Data Presentation: Pharmacokinetic and Receptor
Binding Profiles
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The following tables summarize the key quantitative data comparing deuterated and non-
deuterated DMT.

ble 1: ve PI Kineti

Non- Fold
Deuterated ]
Parameter Deuterated Changellmpro Species/Model
DMT (CYB004)
DMT vement
Elimination Half- ~9-12 minutes 2.5 to 2.9-fold ]
) 1 2.5-2.9x Animals[2]
Life (IM[1] longer|[2]
_ 38% to 55% _
Clearance Rapid[1] | 38-55% Animals|[2]
slower[2]

~41% improved

. N bioavailability
Bioavailability

Lower compared to 1 ~41% Preclinical[3][4]
(Inhaled vs. V)

inhaled DMT(3]
[4]

~300% longer

Duration of Effect duration of effect o
Short 1 ~300% Preclinical[3][4]
(Inhaled vs. V) compared to IV
DMT[3][4]

Brain to Plasma

) 9.5 12.3 1 ~30% Rat[2][5]
Ratio

Table 2: Comparative In Vitro Receptor Binding Affinity

The receptor binding profiles of deuterated and non-deuterated DMT are largely similar,
indicating that deuteration does not significantly alter the primary pharmacological targets.
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Non- Deuterated Percent Percent
Receptor L o
T ¢ Deuterated DMT (CYB004) Inhibition @ 10 Inhibition @ 10
arge
9 DMT (Ki, nM) (Ki, nM) MM (DMT) MM (CYBO004)
Human 5-HT2A 130[5] 180[5] 96%][5] 94%]5]
Human 5-HT1A - - 97%][5] 96%[5]
Human 5-HT2C 280[5] 330[5] 99%[5] 93%][5]
Human 5-HT2B 520[5] 450[5] 96%[5] 84%][5]
Rat 5-HT1B - - 76%[5] 72%][5]
Human 5-HT5A - - 88%][5] 80%I[5]
Human 5-HT6 - - 84%][5] 76%][5]
Human 5-HT7 - - 96%[5] 96%[5]

Note: Ki values were not available for all tested receptors in the provided search results. The
percent inhibition at a concentration of 10 uM provides a qualitative comparison of binding
affinity.

Experimental Protocols

Detailed, proprietary experimental protocols for the direct comparison of deuterated and non-
deuterated DMT are not fully available in the public domain. The following are generalized
methodologies based on standard practices in pharmacology and drug metabolism studies.

In Vitro Metabolic Stability Assay (Human Hepatocytes)

» Objective: To determine the intrinsic clearance and half-life of the test compounds in a
metabolically active in vitro system.

e Methodology:

o Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in
collagen-coated multi-well plates. The cells are allowed to attach and form a monolayer.
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o Compound Incubation: The test compounds (non-deuterated DMT and deuterated DMT)
are added to the culture medium at a specified concentration (e.g., 1 uM).

o Time Points: Aliquots of the culture medium are collected at various time points (e.g., 0,
15, 30, 60, 120 minutes).

o Analysis: The concentration of the parent compound in the collected samples is
determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The rate of disappearance of the parent compound is used to calculate the
in vitro half-life (t2) and intrinsic clearance (CLint).

Radioligand Receptor Binding Assay

» Objective: To determine the binding affinity of the test compounds for specific receptor
targets.

o Methodology:

o Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human
5-HT2A) are prepared from recombinant cell lines or brain tissue.

o Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

o Radioligand: A specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is used at a
concentration near its dissociation constant (Kd).

o Competition Binding: The cell membranes and radioligand are incubated with increasing
concentrations of the unlabeled test compounds (non-deuterated DMT and deuterated
DMT).

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

o Detection: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.
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o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then
calculated using the Cheng-Prusoff equation.

Visualizations
DMT Signaling Pathway

Click to download full resolution via product page

Caption: Primary signaling pathway of DMT via the 5-HT2A receptor.

Experimental Workflow for Comparative Analysis
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Caption: Generalized workflow for psychedelic drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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